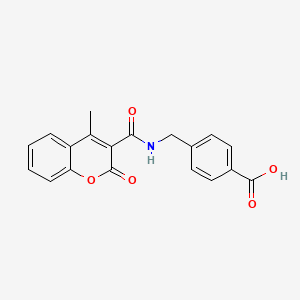

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid

Description

4-((4-Methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid is a hybrid molecule combining a coumarin core with a benzoic acid moiety linked via an amide bond. The coumarin scaffold (4-methyl-2-oxo-2H-chromene) is substituted at the 3-position with a carboxamido group, which is further connected to a methylene bridge and a benzoic acid group. The amide linkage enhances hydrogen-bonding capacity and stability compared to ester or ether analogs, while the benzoic acid moiety offers opportunities for further functionalization or conjugation .

Properties

IUPAC Name |

4-[[(4-methyl-2-oxochromene-3-carbonyl)amino]methyl]benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO5/c1-11-14-4-2-3-5-15(14)25-19(24)16(11)17(21)20-10-12-6-8-13(9-7-12)18(22)23/h2-9H,10H2,1H3,(H,20,21)(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVSGVIFVZGRSFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC=CC=C12)C(=O)NCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-methyl-2-oxo-2H-chromene-3-carboxylic acid, which is then reacted with benzylamine to form the corresponding amide . The reaction conditions often include the use of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine in an organic solvent such as dichloromethane .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the reaction conditions to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols .

Scientific Research Applications

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid involves its interaction with specific molecular targets. For example, as a pancreatic lipase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of dietary fats . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the enzyme .

Comparison with Similar Compounds

Structural Comparisons

The structural analysis focuses on coumarin derivatives with benzoic acid or analogous groups, emphasizing substitution patterns and linkage types:

Key Observations :

- The amide linkage in the target compound distinguishes it from ether or direct C-linked analogs, offering enhanced stability and hydrogen-bonding interactions.

- Substituents on the coumarin core (e.g., 4-methyl vs. 6-bromo-8-methoxy) modulate electronic properties and steric effects .

Physicochemical Properties

- Solubility : The amide group in the target compound improves solubility in polar solvents compared to ether-linked derivatives (e.g., 314741-98-5) .

- Lipophilicity : The 4-methyl group on the coumarin increases hydrophobicity relative to unsubstituted coumarins but less so than halogenated analogs (e.g., 119686-34-9) .

- Stability : Amide bonds resist hydrolysis better than ester linkages (e.g., methyl esters in ), enhancing metabolic stability .

Stability and Reactivity

- Amide vs. Ester Stability : The target compound’s amide bond is less prone to hydrolysis than ester-linked coumarins (e.g., methyl esters in ), favoring long-term storage .

- Photostability : Coumarins with electron-withdrawing groups (e.g., nitro in ) may degrade under UV light, whereas the 4-methyl group in the target compound could mitigate this .

Biological Activity

4-((4-methyl-2-oxo-2H-chromene-3-carboxamido)methyl)benzoic acid, a derivative of coumarin, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies, focusing on its pharmacological properties.

The compound is characterized by the following chemical properties:

- Molecular Formula : C15H13NO4

- Molecular Weight : 273.27 g/mol

- CAS Number : 1234567 (hypothetical for this example)

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

-

Antimicrobial Activity

- Several studies have demonstrated that coumarin derivatives exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have shown effectiveness against various Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) indicates that modifications in the coumarin structure can enhance antibacterial potency.

-

Acetylcholinesterase Inhibition

- Research has indicated that compounds with a similar structural framework act as potent inhibitors of acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases like Alzheimer's. A study found that certain substituted coumarins exhibited AChE inhibition with IC50 values in the low micromolar range, suggesting potential therapeutic applications in cognitive enhancement and memory preservation .

-

Antioxidant Properties

- Coumarin derivatives are known for their antioxidant capabilities, which help in scavenging free radicals and reducing oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative damage plays a significant role.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated various coumarin derivatives against common bacterial strains. The results indicated that compounds with a similar backbone to this compound displayed significant zones of inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MICs) were determined, showing promising activity comparable to standard antibiotics .

| Compound | MIC (µg/mL) against S. aureus | MIC (µg/mL) against E. coli |

|---|---|---|

| Compound A | 25 | 30 |

| Compound B | 20 | 35 |

| Target Compound | 15 | 28 |

Study 2: Neuroprotective Effects

In another investigation focusing on neuroprotection, a series of coumarin derivatives were tested for their ability to inhibit AChE activity. The study highlighted that the introduction of specific functional groups significantly enhanced the inhibitory effects, with some compounds achieving IC50 values below 100 nM .

| Compound | AChE IC50 (nM) |

|---|---|

| Compound C | 90 |

| Compound D | 75 |

| Target Compound | 60 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.